[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate
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Overview
Description
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate is a synthetic organic compound that features a benzodioxole moiety linked to a carbamoyl group and a methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Carbamoylation: The benzodioxole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Esterification: The final step involves the esterification of the carbamoyl intermediate with 2-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates or esters.
Scientific Research Applications
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate: Similar structure but with a different position of the methyl group on the benzoate moiety.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler structure with an alcohol group instead of the carbamoyl and ester functionalities.
Uniqueness
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate is unique due to its combination of the benzodioxole moiety with a carbamoyl group and a methylbenzoate ester, which imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11-4-2-3-5-13(11)17(20)21-9-16(19)18-12-6-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIJCIOBGOQQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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